
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol, or (3S,4R)-4-PEPL, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of pyrrolidin-3-ol, a cyclic ether with a five-membered ring structure, and is characterized by an alkyne group attached to the nitrogen atom of the pyrrolidin-3-ol ring. This compound has been studied extensively for its potential uses in drug design, as a synthetic intermediate, and as a biochemical tool.
Scientific Research Applications
Receptor Antagonism and Anxiolytic Activity
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol, as part of its related compound family, has been identified for its potential in receptor antagonism, specifically targeting the mGlu5 receptor. This receptor is significant in the modulation of neurological processes and has implications in the development of anxiolytic therapies. Compound modifications aimed at enhancing selectivity and potency have led to derivatives with improved pharmacological profiles, including increased potency in anxiety models. This emphasizes the compound's relevance in exploring therapeutic avenues for anxiety disorders (Cosford et al., 2003).
DNA and RNA Duplex Stability
Research into derivatives of (3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol has shed light on their utility in influencing nucleic acid stability. Certain modifications have led to compounds that induce destabilization in DNA-RNA duplexes, while others enhance the stability of DNA three-way junctions. These findings underscore the potential of such derivatives in nucleic acid research, providing tools to manipulate duplex stability in a controlled manner, which is critical for understanding genetic regulation and designing nucleic acid-based therapeutics (Filichev & Pedersen, 2003).
Organic Synthesis and Catalysis
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol and its analogs have found applications in organic synthesis, acting as catalysts for asymmetric reactions. These compounds enable high yield and excellent enantioselectivities in Michael addition reactions, among others. This highlights the role of such chiral organocatalysts in advancing synthetic methodologies, allowing for the efficient creation of complex, chiral molecules (Cui Yan-fang, 2008).
Tumor Cell Growth Inhibition
Further research into pyrrolidine derivatives has demonstrated their efficacy in inhibiting the growth of tumor cells, specifically glioblastoma and melanoma cells. By modifying the pyrrolidine scaffold, compounds have been developed that selectively inhibit tumor cell proliferation, presenting a promising avenue for cancer therapy. These modifications have led to derivatives with increased bioavailability and selectivity, essential for developing more effective anti-cancer drugs (Fiaux et al., 2005).
properties
IUPAC Name |
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12-9-13-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-14H,8-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHPQOSPQRDEZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



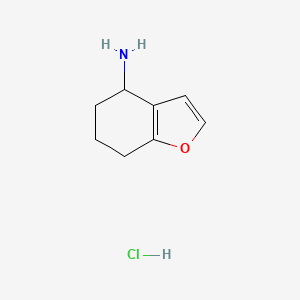
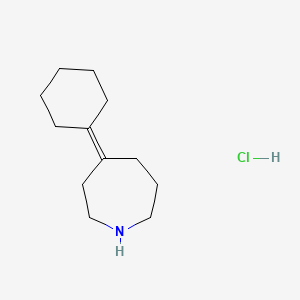
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
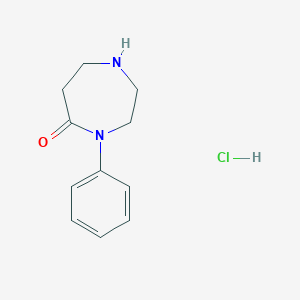
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
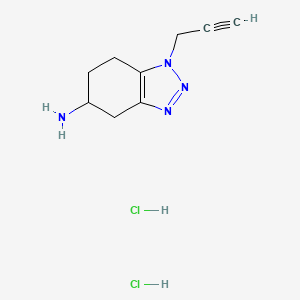
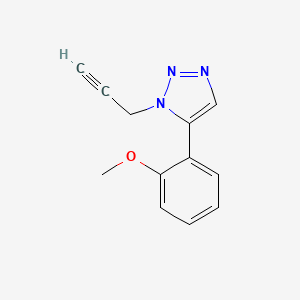
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
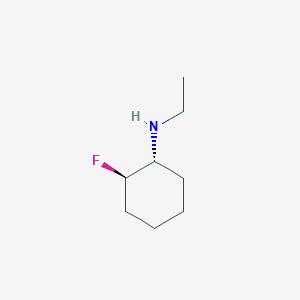
![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)
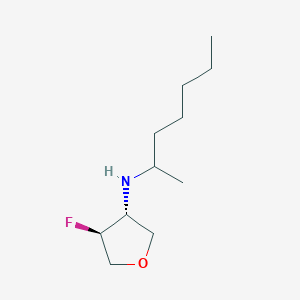
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531776.png)